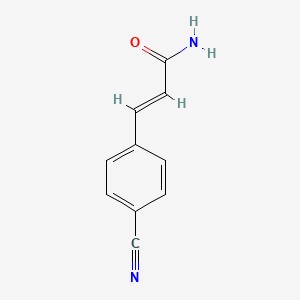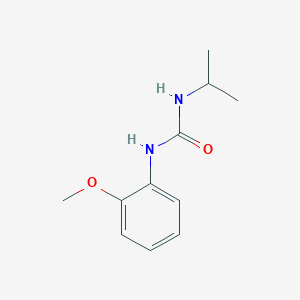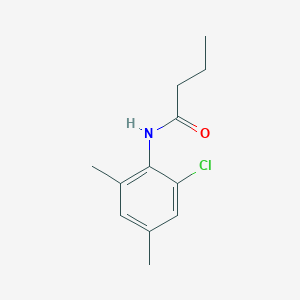
(E)-3-(4-cyanophenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(4-cyanophenyl)prop-2-enamide is also known as trans-3-(4-cyanophenyl)acrylic acid amide or trans-CAAA. It is a chemical compound with the molecular formula C11H8N2O. The compound has been widely studied for its potential applications in various fields of science, including pharmacology, biochemistry, and materials science.
Mécanisme D'action
The mechanism of action of (E)-3-(4-cyanophenyl)prop-2-enamide is not fully understood. However, studies have suggested that the compound may exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes that are involved in the inflammatory and cancer pathways.
Biochemical and Physiological Effects:
Studies have shown that (E)-3-(4-cyanophenyl)prop-2-enamide has anti-inflammatory and anti-cancer effects. The compound has been shown to inhibit the activity of certain enzymes that are involved in the inflammatory and cancer pathways. Additionally, the compound has been shown to exhibit fluorescent properties, making it a potential probe for the detection of proteins and nucleic acids.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (E)-3-(4-cyanophenyl)prop-2-enamide is its potential as a building block for the synthesis of new materials with unique properties. Additionally, the compound has been shown to exhibit fluorescent properties, making it a potential probe for the detection of proteins and nucleic acids. One limitation of the compound is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the study of (E)-3-(4-cyanophenyl)prop-2-enamide. One direction is the further study of the compound's anti-inflammatory and anti-cancer effects, with the goal of developing new therapeutic agents. Another direction is the further study of the compound's fluorescent properties, with the goal of developing new probes for the detection of proteins and nucleic acids. Additionally, the compound's potential as a building block for the synthesis of new materials with unique properties should be further explored.
Méthodes De Synthèse
The synthesis of (E)-3-(4-cyanophenyl)prop-2-enamide can be achieved through several methods, including the Knoevenagel condensation reaction, which involves the reaction of an aldehyde or ketone with a malononitrile or cyanoacetate in the presence of a base catalyst. Another method involves the reaction of 4-cyanobenzaldehyde with ethyl cyanoacetate in the presence of a base catalyst.
Applications De Recherche Scientifique
(E)-3-(4-cyanophenyl)prop-2-enamide has been studied for its potential applications in various fields of science. In pharmacology, the compound has been studied for its potential as an anti-inflammatory and anti-cancer agent. In biochemistry, the compound has been studied for its potential as a fluorescent probe for the detection of proteins and nucleic acids. In materials science, the compound has been studied for its potential as a building block for the synthesis of new materials with unique properties.
Propriétés
IUPAC Name |
(E)-3-(4-cyanophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c11-7-9-3-1-8(2-4-9)5-6-10(12)13/h1-6H,(H2,12,13)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIRORPOMNGCYLX-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-cyanophenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-cyclopropylmethanone](/img/structure/B7458760.png)
![1-[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B7458773.png)
![4-[({2-[(Phenylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid](/img/structure/B7458774.png)
methanone](/img/structure/B7458777.png)





![3-(3-methoxypropyl)-11-(3-methylphenyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B7458813.png)
![Methyl 5-bromo-2-[(2-chloroacetyl)amino]benzoate](/img/structure/B7458827.png)

![Ethyl 4-methyl-2-[[2-(4-nitrophenoxy)acetyl]amino]-1,3-thiazole-5-carboxylate](/img/structure/B7458840.png)
